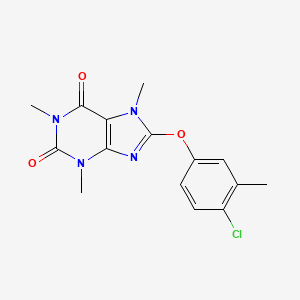![molecular formula C15H14N2O4 B4390783 methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate](/img/structure/B4390783.png)
methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate
Vue d'ensemble
Description
Methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate, also known as NPA, is a nitroaromatic compound that has been widely used in scientific research. NPA is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are important enzymes involved in the regulation of cellular signaling pathways.
Mécanisme D'action
Methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate inhibits the activity of PTPs by binding to the active site of the enzyme and preventing the dephosphorylation of target proteins. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate can inhibit the growth of cancer cells and induce apoptosis. In addition, methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate has been shown to have anti-inflammatory effects and can reduce the severity of autoimmune disorders in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate has several advantages as a tool for studying PTPs. It is a highly selective inhibitor of certain PTPs, making it a valuable tool for studying the function of these enzymes in disease. In addition, it is relatively easy to synthesize and has a long shelf life. However, there are also limitations to the use of methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate in lab experiments. It can be toxic to cells at high concentrations, and its effects on PTP activity can be difficult to interpret in complex cellular systems.
Orientations Futures
There are several future directions for research on methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate. One area of interest is the development of more selective inhibitors of PTPs, which could have therapeutic potential in the treatment of diseases such as cancer and autoimmune disorders. In addition, further studies are needed to understand the complex effects of methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate on cellular signaling pathways and to identify potential off-target effects of the compound. Finally, the use of methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate in combination with other drugs or therapies could be explored as a potential strategy to improve treatment outcomes in disease.
Applications De Recherche Scientifique
Methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate has been widely used in scientific research as a tool to study the function of PTPs. PTPs are important regulators of cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders. methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate has been shown to selectively inhibit the activity of certain PTPs, making it a valuable tool for studying the role of these enzymes in disease.
Propriétés
IUPAC Name |
methyl 4-[(3-nitroanilino)methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-15(18)12-7-5-11(6-8-12)10-16-13-3-2-4-14(9-13)17(19)20/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQSTAUXAFNDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4390706.png)

![4-(ethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4390722.png)
![ethyl (4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4390728.png)

![2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4390733.png)
![N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide](/img/structure/B4390743.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide](/img/structure/B4390750.png)
![(3-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4390757.png)


![3-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4390791.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorophenyl)-4-phenyl-1H-pyrazol-5-amine](/img/structure/B4390795.png)